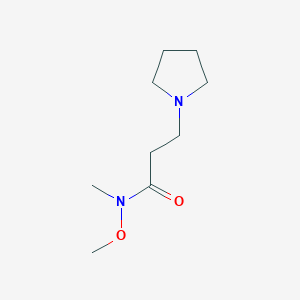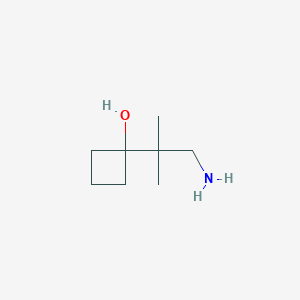
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1523159-92-3 . It has a molecular weight of 143.23 and its IUPAC name is 1-(2-amino-1,1-dimethylethyl)cyclobutanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol” is 1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol” is a liquid . It has a molecular weight of 143.23 . The compound’s IUPAC name is 1-(2-amino-1,1-dimethylethyl)cyclobutanol .
Aplicaciones Científicas De Investigación
Structural Diversity and Bioactivities
Cyclobutane-containing compounds, including 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol, have been a focal point in research due to their unique structural frameworks and diverse biological activities. These compounds are derived from [2 + 2]-type cycloaddition reactions, a key synthetic strategy in chemistry. The structural diversity of cyclobutane derivatives, obtained through biosynthetic and biomimetic syntheses, offers a wide range of biological effects and applications. For instance, they exhibit antimicrobial, antibacterial, and antitumor activities, highlighting their potential in drug discovery and development. Research has emphasized the exploration of these compounds for new therapeutic agents and the synthetic challenges they pose, aiming at overcoming barriers in the total synthesis or biomimetic synthesis of cyclobutane-based natural products (Yang et al., 2022).
Antimicrobial and Antibacterial Activities
Cyclobutane-containing alkaloids, isolated from various terrestrial and marine species, have demonstrated significant antimicrobial and antibacterial properties. These natural products, with their cyclobutane core, serve as an important source for developing new antimicrobial agents. Their ability to inhibit the growth of harmful microorganisms makes them valuable in the pharmaceutical industry for treating infectious diseases. The exploration of cyclobutane-containing compounds for antimicrobial and antibacterial applications is ongoing, with the goal of identifying novel therapeutic options for combating resistant strains of bacteria and other pathogens (Sergeiko et al., 2008).
Drug-Delivery Systems
Cyclodextrins, cyclic oligosaccharides that can form inclusion complexes with various molecules, have seen extensive use in drug-delivery systems. While not directly related to 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol, the application of cyclodextrins in enhancing the solubility, stability, and bioavailability of pharmaceutical compounds showcases the broader context of cyclobutane derivatives' potential. These systems aim to improve therapeutic efficacy and reduce side effects by optimizing drug release profiles. The versatility of cyclodextrins and their derivatives in pharmaceutical formulations emphasizes the importance of chemical diversity in developing advanced drug-delivery solutions (Boczar & Michalska, 2022).
Propiedades
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUKRANMWDYBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

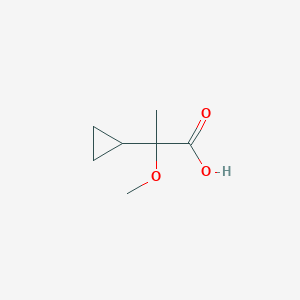
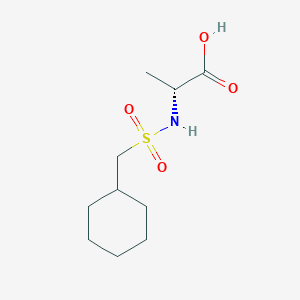
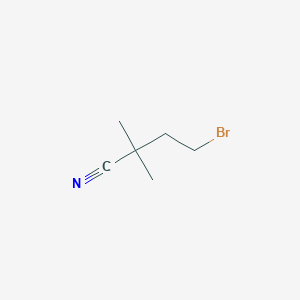
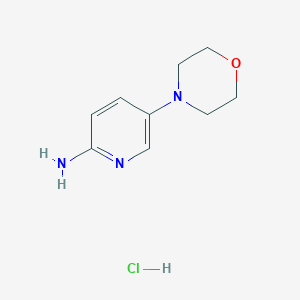
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
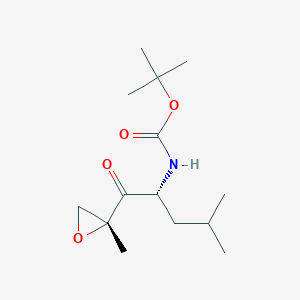

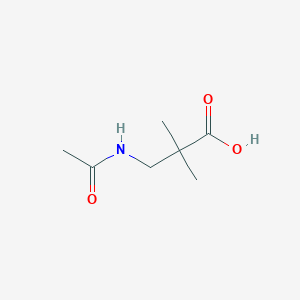

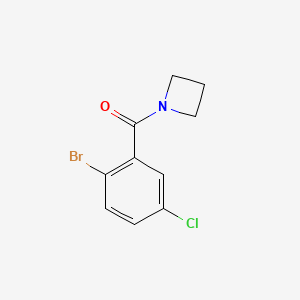

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
